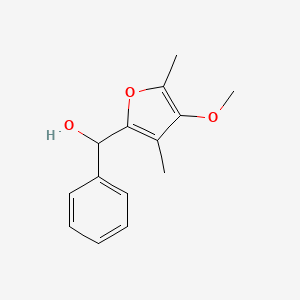
6-Chloro-2-(pyridin-2-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina es un compuesto químico conocido por sus diversas aplicaciones en la investigación científica. Se caracteriza por un anillo de pirimidina sustituido con un átomo de cloro en la posición 6 y un anillo de piridina en la posición 2.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina generalmente implica la reacción de piridina-2-carboxaldehído con clorhidrato de guanidina en presencia de una base, seguida de cloración. Las condiciones de reacción a menudo incluyen:
Solvente: Etanol o metanol
Temperatura: Condiciones de reflujo
Catalizador: Base como hidróxido de sodio o carbonato de potasio
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
La 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede sustituirse con otros nucleófilos.
Oxidación y reducción: Los anillos de piridina y pirimidina pueden sufrir oxidación y reducción en condiciones específicas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución con una amina puede producir 4(3H)-oxo-6-amino-2-(piridin-2-il)pirimidina .
Aplicaciones Científicas De Investigación
La 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina se utiliza ampliamente en la investigación científica debido a su versatilidad:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de la inhibición enzimática y las interacciones de proteínas.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de la 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos cloro y piridina juegan un papel crucial en la unión a estos objetivos, modulando así su actividad. Este compuesto puede inhibir o activar ciertas vías, dependiendo de su estructura y la naturaleza del objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- 6-Cloro-2-(piridin-2-il)pirimidin-4-amina
- 2-(Piridin-2-il)pirimidin-4(3H)-ona
- 6-Bromo-2-(piridin-2-il)pirimidin-4(3H)-ona
Singularidad
La 4(3H)-oxo-6-cloro-2-(piridin-2-il)pirimidina es única debido a la presencia de grupos cloro y piridina, que confieren propiedades químicas específicas y reactividad. Esto lo hace particularmente útil en aplicaciones donde se requieren unión y reactividad selectivas .
Propiedades
IUPAC Name |
4-chloro-2-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-5-8(14)13-9(12-7)6-3-1-2-4-11-6/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFDGRMIZCQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)




